N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate
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Overview
Description
N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate: is a compound that combines two distinct chemical entities: N-(benzenesulfonyl)benzenesulfonamide and tert-butyl pyrrolidine-2-carboxylate. These compounds are known for their applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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N-(benzenesulfonyl)benzenesulfonamide
Synthesis: This compound can be synthesized through the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane, and the product is purified using column chromatography.
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tert-butyl pyrrolidine-2-carboxylate
Synthesis: This compound is synthesized by reacting pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous-organic solvent mixture, and the product is isolated by extraction and recrystallization.
Industrial Production Methods
Industrial production methods for these compounds involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: N-(benzenesulfonyl)benzenesulfonamide can undergo oxidation reactions using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Products: The major products of oxidation include sulfonic acids and other oxidized derivatives.
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Reduction
Reagents and Conditions: Reduction of N-(benzenesulfonyl)benzenesulfonamide can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Products: The major products of reduction include amines and other reduced derivatives.
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Substitution
Reagents and Conditions: Substitution reactions can occur with nucleophiles like amines or thiols in the presence of a base.
Products: The major products of substitution include substituted sulfonamides and other derivatives.
Scientific Research Applications
N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate: has several scientific research applications:
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Chemistry
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Biology
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Medicine
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Industry
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate: can be compared with other similar compounds:
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Similar Compounds
- Benzenesulfonamide derivatives
- Pyrrolidine carboxylate derivatives
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Uniqueness
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(benzenesulfonyl)benzenesulfonamide;tert-butyl pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2.C9H17NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-9(2,3)12-8(11)7-5-4-6-10-7/h1-10,13H;7,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDJOBXFKHRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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